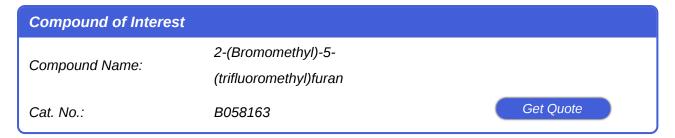


Spectroscopic Profile of 2-(Bromomethyl)-5-(trifluoromethyl)furan: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound **2-(Bromomethyl)-5-(trifluoromethyl)furan**. Due to the limited availability of public domain experimental spectra for this specific molecule, this document combines available data with predicted spectroscopic characteristics and generalized experimental protocols. This guide is intended to assist researchers in the identification, characterization, and utilization of this compound in chemical synthesis and drug development.

Chemical Structure and Properties

IUPAC Name: 2-(Bromomethyl)-5-(trifluoromethyl)furan

Molecular Formula: C₆H₄BrF₃O

• Molecular Weight: 228.99 g/mol [1]

CAS Number: 17515-77-4

Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the available and predicted NMR data for **2-(Bromomethyl)-5-(trifluoromethyl)furan**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Source
Information not publicly available	Information not publicly available	Information not publicly available	CH₂Br	SpectraBase[2]
Information not publicly available	Information not publicly available	Information not publicly available	Furan H-3	SpectraBase[2]
Information not publicly available	Information not publicly available	Information not publicly available	Furan H-4	SpectraBase[2]

Note: A ¹H NMR spectrum is available on SpectraBase, recorded on a Varian A-60 instrument in CCl₄.[2] Access to the full spectrum requires a subscription. The chemical shifts are not publicly detailed.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~20-30	CH₂Br
~110-120	Furan C-3
~115-125	Furan C-4
Quartet (~120-130, J_CF ≈ 270 Hz)	CF ₃
~145-155	Furan C-5
~150-160	Furan C-2

Note: This data is predicted based on typical chemical shifts for substituted furans and related compounds. Actual experimental values may vary.



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for **2-(Bromomethyl)-5- (trifluoromethyl)furan**.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	=C-H stretch (furan ring)
1600-1450	Medium-Strong	C=C stretch (furan ring)
1350-1150	Strong	C-F stretch (trifluoromethyl group)
1250-1000	Strong	C-O-C stretch (furan ring)
~1220	Strong	C-Br stretch
900-675	Strong	C-H out-of-plane bend (furan ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of **2-(Bromomethyl)-5-(trifluoromethyl)furan** is expected to show the molecular ion peak [M]⁺ at m/z 228 and 230 with an intensity ratio of approximately 1:1, characteristic of a compound containing one bromine atom.

Table 4: Predicted Mass Spectrometry Fragments



m/z	Fragment Ion	Description
228/230	[C ₆ H ₄ BrF ₃ O] ⁺	Molecular Ion
149	[C ₅ H ₄ F ₃ O] ⁺	Loss of Br radical
121	[C ₄ H ₄ F ₃] ⁺	Loss of Br and CO
69	[CF₃] ⁺	Trifluoromethyl cation

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like **2-(Bromomethyl)-5-(trifluoromethyl)furan**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a solid, an Attenuated Total Reflectance (ATR) accessory can be used with no sample preparation.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
- Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.



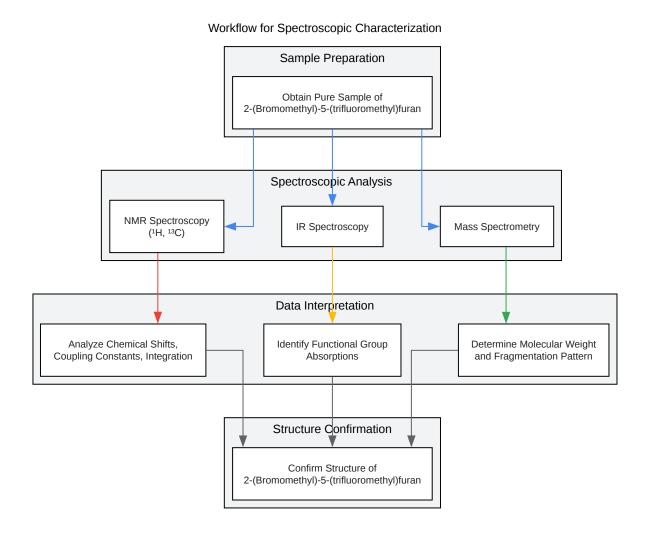
Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC/MS).
- Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
- Analysis: Record the mass spectrum and analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a known compound.





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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

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